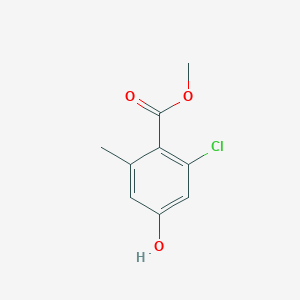

Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Description

Properties

CAS No. |

116621-21-7 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 2-chloro-4-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3 |

InChI Key |

YHXFLPHJEPQJSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Cl)O |

Origin of Product |

United States |

Preparation Methods

Route 1: Direct Esterification of Pre-Substituted Benzoic Acid

A common approach involves esterification of 2-chloro-4-hydroxy-6-methylbenzoic acid.

- Step 1: Synthesis of 2-Chloro-4-Hydroxy-6-Methylbenzoic Acid

- Chlorination of 4-Hydroxy-6-Methylbenzoic Acid :

The hydroxyl group at position 4 directs electrophilic chlorination to the ortho position (C2). Chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C achieves regioselective substitution.4-Hydroxy-6-methylbenzoic acid + Cl₂ → 2-Chloro-4-hydroxy-6-methylbenzoic acid - Yield : ~70–80%.

- Chlorination of 4-Hydroxy-6-Methylbenzoic Acid :

- Step 2: Esterification

- The acid is refluxed with methanol and catalytic sulfuric acid (Fischer esterification):

2-Chloro-4-hydroxy-6-methylbenzoic acid + MeOH → Methyl 2-chloro-4-hydroxy-6-methylbenzoate - Conditions : 12–24 hours at 60–80°C.

- Yield : >90%.

- The acid is refluxed with methanol and catalytic sulfuric acid (Fischer esterification):

Route 2: Sequential Functionalization of Methyl Benzoate Derivatives

This route builds substituents stepwise on a methyl benzoate backbone.

- Step 1: Nitration and Reduction

- Starting Material : Methyl 4-methylbenzoate.

- Nitration : Introduce a nitro group at C4 using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Methyl 4-methylbenzoate → Methyl 4-amino-6-methylbenzoate

Step 2: Diazotization and Chlorination

- Diazotize the amine with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl (Sandmeyer reaction) to introduce chlorine at C2:

Methyl 4-amino-6-methylbenzoate → this compound - Key : Hydrolysis of the diazonium intermediate generates the hydroxyl group at C4.

- Diazotize the amine with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl (Sandmeyer reaction) to introduce chlorine at C2:

Yield : ~50–60% over three steps.

Route 3: Friedel-Crafts Acylation and Functionalization

Step 1: Acylation of m-Cresol

- Friedel-Crafts acylation of m-cresol (3-methylphenol) with acetyl chloride introduces an acetyl group at C4.

- Oxidation : Convert the acetyl group to carboxylic acid using KMnO₄.

Step 2: Chlorination and Esterification

Key Challenges and Optimizations

- Regioselectivity : Ensuring chlorination occurs at C2 requires careful control of reaction conditions (e.g., low temperature, directing groups).

- Protection/Deprotection : The hydroxyl group may need protection (e.g., as a methyl ether) during chlorination to prevent side reactions.

- Catalysts : Use of Lewis acids (e.g., FeCl₃) improves chlorination efficiency.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Esterification | High yield (>90%); minimal steps | Requires pre-synthesized acid |

| Sequential Functionalization | Flexible substitution pattern | Lower yield (~50–60%); multiple steps |

| Friedel-Crafts Route | Utilizes inexpensive starting materials | Complex oxidation steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of 2-chloro-4-oxo-6-methylbenzoate.

Reduction: Formation of 2-chloro-4-hydroxy-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4-hydroxy-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The position and nature of substituents significantly alter the compound’s properties. Key analogs include:

Key Observations :

- Acidity : The chloro group in the target compound increases the acidity of the 4-hydroxy group compared to methoxy-substituted analogs (e.g., Methyl 4-hydroxy-2-methoxybenzoate) due to its electron-withdrawing nature.

- Solubility: The hydroxyl group enhances polarity, but the chloro and methyl substituents reduce water solubility compared to non-halogenated esters like methyl salicylate .

Thermal and Spectral Properties

- Thermal Stability : Chlorinated benzoates generally exhibit higher thermal stability than brominated analogs. For example, Methyl 4-bromo-2-hydroxy-6-methylbenzoate degrades at lower temperatures (~150°C) compared to the target compound (>200°C) .

- Spectral Differentiation :

- IR Spectroscopy : The target compound shows a strong O–H stretch (~3200 cm⁻¹) and C=O ester peak (~1720 cm⁻¹). Methoxy-substituted analogs lack the broad hydroxyl peak but display C–O–C stretches (~1250 cm⁻¹) .

- NMR : The chloro substituent causes distinct deshielding in aromatic protons (δ 7.2–7.5 ppm), whereas methoxy groups resonate at δ 3.8–4.0 ppm .

Biological Activity

Methyl 2-chloro-4-hydroxy-6-methylbenzoate, also known as methyl orsellinate, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, inhibitory effects on lipoxygenase enzymes, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₉ClO₄

- Molecular Weight : 202.62 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 339.1 ± 22.0 °C at 760 mmHg

- Melting Point : 141-142 °C

Antifungal Activity

Methyl orsellinate exhibits notable antifungal properties, making it a candidate for research in fungal infections. It has been identified as a phytotoxic compound with the ability to inhibit various fungal species. The mechanism behind its antifungal activity may involve disrupting the integrity of fungal cell membranes or inhibiting key metabolic pathways.

Lipoxygenase Inhibition

One of the significant biological activities of methyl orsellinate is its role as an inhibitor of lipoxygenase enzymes. Specifically, it has been reported to inhibit 5-lipoxygenase with an IC₅₀ value of 59.6 μM . This inhibition can have implications in inflammatory processes and could potentially be leveraged in the development of anti-inflammatory drugs.

Study on Antifungal Properties

A study conducted by Ingólfsdóttir et al. (2002) explored the effects of methyl orsellinate on lipoxygenases and malignant cell lines. The findings indicated that methyl orsellinate not only inhibited lipoxygenase activity but also exhibited cytotoxic effects against various cancer cell lines, suggesting its dual role as an antifungal and anticancer agent .

| Compound | Activity Type | IC₅₀ Value (μM) |

|---|---|---|

| Methyl Orsellinate | 5-Lipoxygenase Inhibitor | 59.6 |

| Various Fungal Strains | Antifungal | Not specified |

Mechanistic Insights

The mechanism of action for methyl orsellinate's antifungal activity may involve interference with the synthesis of ergosterol, a critical component of fungal cell membranes. This action is similar to that of established antifungal agents, suggesting that methyl orsellinate could be developed into a novel antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.